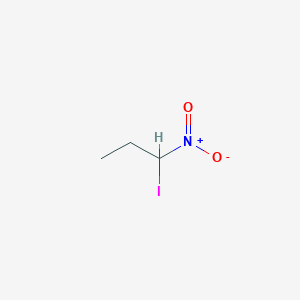
1-Methyl-4-(2,2,3,3-tetrafluorocyclopropyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-4-(2,2,3,3-tetrafluorocyclopropyl)benzene is an organic compound with the molecular formula C10H8F4. It is characterized by a benzene ring substituted with a methyl group and a tetrafluorocyclopropyl group. This compound is notable for its unique structure, which combines aromatic and cyclopropyl functionalities, making it a subject of interest in various fields of research .
Vorbereitungsmethoden
The synthesis of 1-Methyl-4-(2,2,3,3-tetrafluorocyclopropyl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 1-methyl-4-bromobenzene and 2,2,3,3-tetrafluorocyclopropylboronic acid.
Suzuki-Miyaura Coupling: The key step in the synthesis is the Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of 1-methyl-4-bromobenzene with 2,2,3,3-tetrafluorocyclopropylboronic acid.
Purification: The product is purified by column chromatography to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
1-Methyl-4-(2,2,3,3-tetrafluorocyclopropyl)benzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions such as nitration, sulfonation, and halogenation.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-Methyl-4-(2,2,3,3-tetrafluorocyclopropyl)benzene has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-Methyl-4-(2,2,3,3-tetrafluorocyclopropyl)benzene involves its interaction with specific molecular targets. The tetrafluorocyclopropyl group can enhance the compound’s binding affinity to certain enzymes or receptors, potentially modulating their activity. The exact pathways involved depend on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
1-Methyl-4-(2,2,3,3-tetrafluorocyclopropyl)benzene can be compared with other similar compounds, such as:
1-Methyl-4-(trifluoromethyl)benzene: This compound has a trifluoromethyl group instead of a tetrafluorocyclopropyl group, resulting in different chemical and physical properties.
1-Methyl-4-(2,2-difluorocyclopropyl)benzene: The presence of only two fluorine atoms in the cyclopropyl group affects the compound’s reactivity and interactions.
1-Methyl-4-(cyclopropyl)benzene:
Eigenschaften
CAS-Nummer |
922141-43-3 |
|---|---|
Molekularformel |
C10H8F4 |
Molekulargewicht |
204.16 g/mol |
IUPAC-Name |
1-methyl-4-(2,2,3,3-tetrafluorocyclopropyl)benzene |
InChI |
InChI=1S/C10H8F4/c1-6-2-4-7(5-3-6)8-9(11,12)10(8,13)14/h2-5,8H,1H3 |
InChI-Schlüssel |
FDKWGHHINJMGTM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2C(C2(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



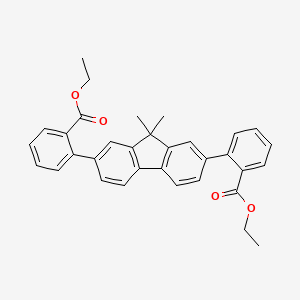
![1-{2-Methyl-5-[(phenylsulfanyl)methyl]furan-3-yl}ethan-1-one](/img/structure/B12618306.png)

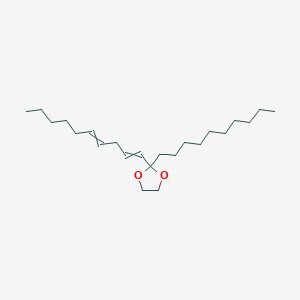
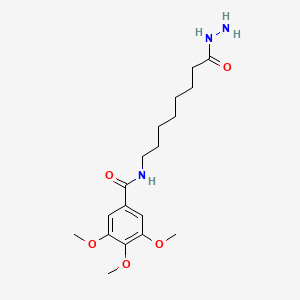
![(1S,11S,12R,16S)-11-benzoyl-14-naphthalen-1-yl-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B12618323.png)
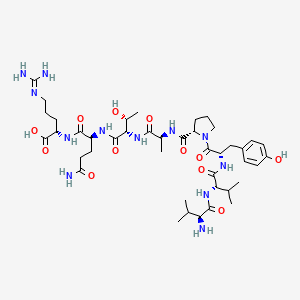
![1-[(1R,4R)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]-1-methyl-3-[3-(morpholin-4-yl)propyl]thiourea](/img/structure/B12618340.png)
![N-{2-[(4-Aminobut-2-yn-1-yl)amino]-2-oxoethyl}benzamide](/img/structure/B12618353.png)
![(4S)-4-[(Benzyloxy)methyl]-4-(dec-1-en-1-yl)-1,3-oxazolidin-2-one](/img/structure/B12618360.png)
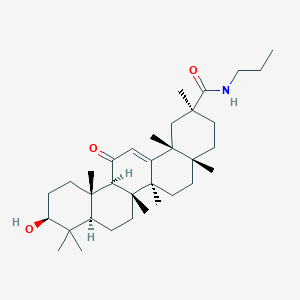
![11,12-Dimethyl-1,7-dioxadispiro[4.0.4~6~.2~5~]dodecane-2,8-dione](/img/structure/B12618362.png)
